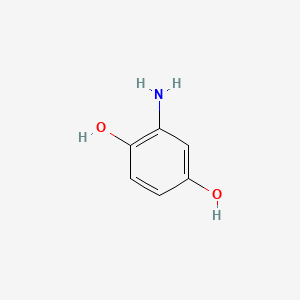

2-Aminobenzene-1,4-diol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-aminobenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXKRBZKPQBLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388510 | |

| Record name | aminohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20734-68-3 | |

| Record name | 2-Amino-1,4-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20734-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | aminohydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Aminobenzene 1,4 Diol

Reduction-Based Synthetic Routes

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and a common strategy for preparing 2-aminobenzene-1,4-diol. This typically involves the reduction of 2-nitrohydroquinone.

Catalytic Hydrogenation Approaches from Nitro Precursors

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its high efficiency and clean reaction profile. acs.org This process involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst.

Detailed Research Findings: Commonly employed catalysts for the hydrogenation of nitroarenes to anilines include palladium, platinum, and nickel. acs.org Palladium on carbon (Pd/C) is a frequently used catalyst for this transformation. acs.org The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under a hydrogen atmosphere. The efficiency of the reduction can be influenced by factors such as catalyst type, catalyst loading, hydrogen pressure, temperature, and solvent. acs.orgnih.gov For instance, manganese-based catalysts have been explored as a more economical alternative to precious metal catalysts like palladium and platinum. acs.orgnih.gov Mechanistic studies suggest that the hydrogenation of nitroarenes can proceed through a direct pathway involving nitrosoarene and hydroxylamine (B1172632) intermediates. acs.org

Table 1: Catalytic Hydrogenation of Nitro Precursors

| Catalyst | Precursor | Conditions | Yield | Reference |

|---|---|---|---|---|

| Pd/C | 4-Nitrocatechol | H₂, Ethyl Acetate, 30–50°C, 8–24 h | 90–95% | |

| Mn-1 | Nitrobenzene | H₂ (80 bar), Toluene, 130°C | High | nih.gov |

| Platinum Black | Nitro-tyrosine derivative | H₂ | - | acs.org |

Chemical Reduction Protocols (e.g., Iron Powder, Zinc Dust)

Chemical reduction methods offer an alternative to catalytic hydrogenation and are often employed in laboratory and industrial settings. These protocols utilize metals in acidic or neutral media to effect the reduction of the nitro group.

Detailed Research Findings: A common laboratory and industrial-scale method for the synthesis of this compound involves the reduction of 2-nitrobenzene-1,4-diol (B94080) using iron powder in the presence of an acid, such as hydrochloric acid or acetic acid. prepchem.com The reaction is typically heated to facilitate the reduction. prepchem.com Zinc dust in the presence of hydrochloric acid is another effective reducing agent for converting nitro groups to amines. These methods are advantageous due to the low cost and ready availability of the metal reductants. The reaction mechanism involves the transfer of electrons from the metal to the nitro group, followed by protonation steps.

Table 2: Chemical Reduction of Nitro Precursors

| Reducing Agent | Precursor | Conditions | Yield | Reference |

|---|---|---|---|---|

| Iron Powder | 2-Nitrobenzene-1,4-diol | Hydrochloric Acid, Heat | - | prepchem.com |

| Zinc Dust | 4-Nitrocatechol | Concentrated HCl, Reflux (8 hours) | 75% | |

| Iron Powder | Nitrobenzene-2,5-disulfonic acid | Water, Acetic Acid, Boiling | - | prepchem.com |

Amination Reactions of Benzenediol Precursors

The direct introduction of an amino group onto a benzenediol ring, such as hydroquinone (B1673460) (benzene-1,4-diol), represents another synthetic route. wikipedia.org

Detailed Research Findings: The amination of hydroquinone can be achieved, though it can present challenges in terms of selectivity and productivity. google.com Both liquid-phase and vapor-phase amination processes have been reported. google.com For example, a liquid-phase amination of hydroquinone has been reported with a selectivity of 97%. google.com An important related reaction is the conversion of hydroquinone to its mono- and di-amine derivatives by reaction with amines. wikipedia.orgatamankimya.com For instance, methylaminophenol is produced by reacting hydroquinone with methylamine. wikipedia.org Fungal laccases have also been shown to catalyze the nuclear amination of p-hydroquinones with primary aromatic amines, leading to the formation of monoaminated or diaminated quinones. researchgate.net

Derivatization from Substituted Phenols and Catechol Derivatives

The synthesis of this compound can also be approached through the derivatization of more readily available starting materials like substituted phenols and catechol (benzene-1,2-diol).

Detailed Research Findings: One strategy involves a multi-step synthesis starting from catechol. This can include a protection step, followed by nitration, and then reduction of the nitro group to an amine. For example, a three-step protocol starting with the benzyl (B1604629) protection of catechol, followed by nitration with nitric acid in acetic acid, and subsequent hydrogenolysis using a Pd/C catalyst can yield the desired aminobenzene-diol derivative. Another approach involves the synthesis from other substituted phenols, which may require a series of functional group interconversions to introduce the necessary amino and hydroxyl groups in the correct positions.

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more environmentally benign and efficient methods.

Detailed Research Findings: Electrochemical synthesis has emerged as a green approach for preparing derivatives of this compound. researchgate.net For example, the electrochemical oxidation of hydroquinones in the presence of 2-amino-4-methylpyridine (B118599) in an aqueous solution can produce 2-[(4-methyl-2-pyridyl)amino]-1,4-benzenediol derivatives. researchgate.net This method avoids the use of toxic reagents and catalysts. researchgate.net The use of water as a solvent in organic synthesis is another key aspect of green chemistry. escholarship.org Iron-catalyzed transfer hydrogenative condensation reactions represent a green alternative for synthesizing related heterocyclic compounds from nitroarenes and alcohols, where water is the only byproduct. rsc.org The use of dialkyl carbonates in synthesis is also considered a green approach. frontiersin.org

Industrial Production Methods and Scalability Considerations

The industrial production of this compound and related compounds focuses on cost-effectiveness, safety, and high throughput.

Detailed Research Findings: On an industrial scale, the reduction of nitro compounds is a common and well-established method. prepchem.com These large-scale reactions are optimized for high yield and purity, often using cost-effective reducing agents like iron powder. prepchem.com Continuous flow processing, particularly for catalytic hydrogenations, is increasingly being adopted to address safety concerns associated with the use of hydrogen gas and pyrophoric catalysts in large batch reactors. researchgate.net Continuous flow systems, such as the H-Cube®, have been successfully scaled to produce kilogram quantities of related intermediates, demonstrating a significant increase in space-time yield compared to batch processing. researchgate.net The industrial synthesis of hydroquinone itself, a key precursor, is primarily achieved through the cumene (B47948) process, which involves the dialkylation of benzene (B151609) with propene. atamankimya.com

Reactivity and Reaction Mechanisms of 2 Aminobenzene 1,4 Diol

Oxidation Reactions and Quinone Formation

2-Aminobenzene-1,4-diol, also known as aminohydroquinone, is susceptible to oxidation, a reaction that is central to its chemical reactivity. nih.gov The presence of both electron-donating amino (-NH2) and hydroxyl (-OH) groups on the benzene (B151609) ring makes it readily oxidizable. Under mild conditions, oxidation leads to the formation of benzoquinone derivatives. atamanchemicals.com This process involves the loss of two electrons and two protons to form a conjugated quinone structure. Common oxidizing agents used for this transformation include potassium permanganate (B83412) (KMnO4) and hydrogen peroxide (H2O2). The resulting quinone structures are often colored and highly reactive intermediates. atamanchemicals.com In some cases, degradation of the molecule under improper storage conditions, such as exposure to humidity or heat, can also lead to the formation of quinone derivatives through oxidation.

The general mechanism for the oxidation of a hydroquinone (B1673460) to a benzoquinone involves a two-step process. First, the hydroquinone loses a proton and an electron to form a semiquinone radical intermediate. This is followed by the loss of a second proton and electron to yield the final quinone product. The stability of the resulting conjugated system drives the reaction forward.

| Reaction Type | Reagents/Conditions | Major Products |

| Oxidation | Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2) | Quinones and other oxidized derivatives |

The electrochemical oxidation of this compound and related aminophenols has been studied using techniques like cyclic voltammetry. atamanchemicals.comresearchgate.net These studies show that the compound can be electrochemically oxidized at an electrode surface. researchgate.net The process typically involves a two-electron, two-proton transfer, leading to the formation of a reactive quinoneimine intermediate. researchgate.net

The electrochemical behavior is influenced by the molecular structure and the reaction medium. For instance, the electropolymerization of similar compounds, like 2,3-diaminophenol, has been observed to occur through electrooxidation. This process involves the initial formation of cation radicals, which then couple to form polymer films. Studies on related aminophenols indicate that the quinoneimine intermediates generated electrochemically are valuable electrophiles that can participate in subsequent reactions. researchgate.net The electrochemical oxidation of hydroquinone itself has been investigated using both cyclic and differential pulse voltammetry. atamanchemicals.com

The reactive intermediates generated during the oxidation of this compound can undergo coupling reactions. nih.gov Oxidative coupling can lead to the formation of dimeric or polymeric structures through the creation of new C-C or C-O bonds. This type of reaction is often facilitated by oxygen or metal catalysts.

A common strategy involves the oxidation of an aminophenol to an iminoquinone intermediate, which then readily reacts with a suitable nucleophile, such as an aniline (B41778), in a facile addition reaction. nih.gov This method, which can be mediated by oxidants like ferricyanide, is highly chemoselective. nih.govescholarship.org The reaction is efficient for creating new molecular structures by linking two different aromatic units. nih.gov Similar strategies have been developed for the oxidative cross-coupling of two different phenol (B47542) molecules to create unsymmetrical biphenols, highlighting the synthetic utility of this reaction class. acs.org

Reduction Reactions and Formation of Amines

While this compound is primarily known for its role as a reducing agent and its tendency to oxidize, its oxidized form, the corresponding quinone, can be reduced back to the diol. atamanchemicals.comatamankimya.com This reversible redox behavior is a key characteristic of the hydroquinone-quinone system. atamankimya.com

The synthesis of this compound itself often involves a reduction reaction. A common laboratory and industrial method is the reduction of 2-nitrobenzene-1,4-diol (B94080). This transformation is typically achieved using a reducing agent like iron powder in the presence of an acid, such as hydrochloric acid. Similarly, related compounds like 4-aminobenzene-1,2-diol (B127442) are synthesized by the reduction of a nitro group (in 4-nitrocatechol) to an amino group. These processes demonstrate the formation of the aminophenol structure via reduction of a nitro precursor.

| Reaction Type | Reagents/Conditions | Major Products |

| Reduction of Nitro Precursor | Iron powder, Hydrochloric acid | Amines (e.g., this compound) |

Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of the powerful electron-donating amino (-NH2) and hydroxyl (-OH) groups. wikipedia.org Both of these groups are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves. masterorganicchemistry.com

In an EAS reaction, the aromatic ring acts as a nucleophile and attacks an electrophile (E+). masterorganicchemistry.com This is the slow, rate-determining step that disrupts aromaticity and forms a positively charged intermediate known as an arenium ion. libretexts.org In a subsequent fast step, a proton is removed from the site of attack, restoring the aromatic ring. masterorganicchemistry.comlibretexts.org Given that the 1- and 4-positions are already substituted with hydroxyl groups, and the 2-position with an amino group, the available positions for substitution are C3, C5, and C6. The directing influence of the existing substituents will determine the regioselectivity of the reaction. The high susceptibility of hydroquinone to ring substitution is seen in Friedel-Crafts reactions, such as alkylation. wikipedia.org Reagents like halogens, sulfonyl chlorides, and acyl chlorides can be used for substitution reactions on the benzene ring.

Complexation and Ligand Binding with Metal Ions

The amino and diol functional groups of this compound allow it to act as a polydentate ligand, capable of binding to metal ions. The nitrogen of the amino group and the oxygens of the hydroxyl groups can serve as donor sites, coordinating with transition metals like iron (Fe³⁺) to form stable complexes.

This ligand-binding ability is utilized in the synthesis of more complex structures, such as metal-organic frameworks (MOFs). google.com For example, the related compound 2-aminobenzene-1,4-dicarboxylic acid is a well-known linker used to construct MOFs like UiO-66-NH2 with zirconium metal centers. google.com The ability of aminophenols and related structures to act as ligands and form metal complexes is a significant area of research in coordination chemistry, with applications in catalysis and materials science. researchgate.net

Comparative Reactivity Studies with Structurally Related Compounds

The reactivity of this compound, also known as 2-aminohydroquinone, is best understood by comparing it to its structural parent, hydroquinone, and its isomers, the aminophenols. The presence and relative positions of the amino (-NH₂) and hydroxyl (-OH) groups on the benzene ring significantly influence the molecule's electronic properties, oxidation potential, and the types of reactions it undergoes.

The primary structural relatives for comparison are:

Hydroquinone (Benzene-1,4-diol): The parent compound, lacking the amino group.

p-Aminophenol (4-Aminophenol): An isomer where the amino group is para to the hydroxyl group.

o-Aminophenol (2-Aminophenol): An isomer where the amino group is ortho to the hydroxyl group.

Catechol (Benzene-1,2-diol): An isomer of hydroquinone.

The introduction of an electron-donating amino group onto the hydroquinone ring system has a profound effect on its reactivity. Generally, electron-donating substituents increase the electron density of the aromatic ring, making the molecule more susceptible to electrophilic attack and easier to oxidize (i.e., lowering its oxidation potential). nih.gov

Electrochemical Comparisons

Cyclic voltammetry studies provide quantitative insight into the ease of oxidation of these related compounds. The anodic peak potential (Eₚₐ) is a key parameter, with a lower value indicating that the compound is more easily oxidized.

Spectroelectrochemical analysis shows that the electrochemical properties of the three positional isomers of aminophenol (ortho, meta, and para) are markedly different. ua.es The oxidation of p-aminophenol in an acidic medium, for instance, involves hydrolysis to generate a hydroquinone/p-benzoquinone redox couple in the solution. ua.esua.es Similarly, studies on 2,4-diaminophenol (B1205310) reveal that it undergoes hydrolysis to form 2-amino-hydroquinone (this compound) and its corresponding oxidized form, 2-amino-p-benzoquinone. ua.es This indicates that this compound is a key intermediate in the electrochemical processes of more complex related structures. The redox process for this compound, however, is noted to be less reversible than that of hydroquinone or p-aminophenol under similar conditions. ua.es

In comparison to catechol (benzene-1,2-diol), hydroquinone is typically easier to oxidize due to the para positioning of the hydroxyl groups, which results in a higher charge density on the p-hydroxyl group compared to the ortho-position in catechol. mdpi.com The introduction of the strongly electron-donating amino group in this compound is expected to lower this oxidation potential further, making it more reactive towards oxidation than both hydroquinone and catechol.

| Compound | Structure | Typical Anodic Peak Potential (Eₚₐ) vs. Ag/AgCl | Key Reactivity Feature | Reference |

|---|---|---|---|---|

| This compound (2-Aminohydroquinone) |  | Lower than Hydroquinone | Formed from hydrolysis of 2,4-diaminophenol; less reversible redox couple compared to hydroquinone. | ua.es |

| Hydroquinone (Benzene-1,4-diol) |  | ~0.52 V (in 0.1 M H₂SO₄) | Reversibly oxidized to p-benzoquinone. | mdpi.com |

| p-Aminophenol (4-Aminophenol) |  | ~0.65 V (in 1 M HClO₄) | Oxidized to quinoneimine, which hydrolyzes to p-benzoquinone. | ua.es |

| o-Aminophenol (2-Aminophenol) |  | ~0.75 V (in 1 M HClO₄) | Oxidation leads to the formation of electroactive dimers and polymers (phenoxazines). | ua.esnih.gov |

| Catechol (Benzene-1,2-diol) |  | ~0.60 V (in 0.1 M H₂SO₄) | Higher oxidation potential than hydroquinone due to ortho-hydroxyl positioning. | mdpi.com |

Chemical Reactivity and Product Formation

The reactivity differences also manifest in the products formed during oxidation.

Hydroquinone undergoes a clean, reversible two-electron oxidation to form p-benzoquinone. jackwestin.com

o-Aminophenol oxidation is more complex. The proximity of the amino and hydroxyl groups facilitates intramolecular cyclization reactions, leading to the formation of phenoxazine-type structures. ua.es This pathway is not readily available to this compound.

p-Aminophenol first oxidizes to p-quinoneimine. This species is unstable in aqueous media and readily hydrolyzes, losing the imine group as ammonia (B1221849) and forming p-benzoquinone. ua.es This hydrolysis pathway highlights the reactivity of the oxidized intermediate.

This compound , with its additional hydroxyl group, combines features of both hydroquinone and aminophenols. Its oxidation yields 2-amino-p-benzoquinone. ua.es The presence of both the amine and quinone functionalities in the oxidized product makes it a highly reactive molecule, susceptible to further reactions such as Michael additions or polymerization, which may contribute to the observed lower reversibility of its redox cycle.

Spectroscopic and Advanced Characterization Techniques in 2 Aminobenzene 1,4 Diol Research

Vibrational Spectroscopy Applications (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, serves as a fundamental tool for identifying the functional groups and probing the molecular vibrations within 2-Aminobenzene-1,4-diol.

FT-IR Spectroscopy: In the FT-IR spectrum of aminophenol derivatives, characteristic peaks confirm the presence of key functional groups. For instance, the O–H vibrations associated with the hydroxyl groups typically appear as a strong signal. scilit.com The N–H stretching vibration of the aromatic amine is also a key indicator. scilit.com Carbonyl (C=O) stretching vibrations, if present in derivatives, exhibit strong absorption bands, generally in the region of 1850-1550 cm⁻¹. globalresearchonline.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for identifying molecular fingerprint information based on the inelastic scattering of light. In studies of related compounds, Raman spectra have been used to assign symmetric and asymmetric stretching vibrations of various functional groups. nih.gov

The following table summarizes typical vibrational modes observed for aminophenol-related structures.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O–H Stretching | ~3126 | Strong |

| N–H Stretching | ~2989 | Medium |

| C=O Stretching | 1850-1550 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural analysis of this compound, providing information on the chemical environment of individual protons and carbon atoms. hyphadiscovery.comslideshare.netcore.ac.uk

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and types of protons in a molecule. In derivatives of this compound, signals corresponding to hydroxyl (–OH), amino (–NH₂), and aromatic protons can be identified. researchgate.net For example, in a diol compound, hydroxyl and aliphatic protons might be observed at specific chemical shifts, while aromatic protons typically appear in a distinct region of the spectrum. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Aromatic carbons, as well as carbons associated with hydroxyl and amino groups, will resonate at characteristic chemical shifts, confirming the carbon skeleton of the compound. researchgate.net

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish connectivity between protons and carbons, providing unambiguous structural assignments. hyphadiscovery.comcore.ac.uk

Below is a table of representative ¹H and ¹³C NMR chemical shifts for aminophenol-type structures.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~2.86 | Singlet | Hydroxyl (–OH) protons |

| ¹H | 7.31–8.23 | Multiplet | Aromatic protons |

| ¹³C | 115.5–153.8 | - | Aromatic carbons |

Mass Spectrometry (e.g., HRMS) for Reaction Product Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and its reaction products. nih.gov High-Resolution Mass Spectrometry (HRMS) is particularly valuable for obtaining highly accurate mass measurements, which aids in the confirmation of molecular formulas. nih.gov

In the context of reaction monitoring, MS can be used to identify intermediates and final products, providing crucial information for understanding reaction mechanisms. science.gov The fragmentation patterns observed in the mass spectrum can also offer structural insights, helping to differentiate between isomers. researchgate.net For instance, electron ionization (EI) mass spectra can reveal characteristic fragmentation pathways for different isomers of substituted benzoic acids. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals, and the wavelengths at which these absorptions occur provide information about the electronic structure of the compound. nih.gov

The UV-Vis spectrum of aminophenol derivatives typically shows absorption bands corresponding to π-π* and n-π* transitions. researchgate.netmasterorganicchemistry.com The position and intensity of these bands can be influenced by the solvent and the presence of various functional groups. researchgate.net For instance, conjugation in the molecule can lead to a bathochromic (red) shift in the absorption maximum. masterorganicchemistry.comnih.gov

The following table illustrates typical electronic transitions observed in aromatic imines, which are related to aminophenol derivatives.

| Transition | Wavelength Range (nm) |

| π–π | 290-800 |

| n–π | 290-800 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the crystal structure can be generated. mdpi.commdpi.com This provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govnih.gov

The crystal structure of a derivative, (E)-4-(1-(2-aminophenylimino)ethyl)benzene-1,3-diol, has been reported, revealing its monoclinic crystal system and specific unit cell parameters. researchgate.net Such studies are crucial for understanding the packing of molecules in the solid state and how intermolecular forces influence the physical properties of the material. bibliotekanauki.pl

Emerging Spectroscopic Methods in Aminobenzenediol Analysis

The field of spectroscopy is continuously evolving, with new and advanced techniques offering enhanced sensitivity, resolution, and analytical capabilities. spectroscopyonline.com For the analysis of aminobenzenediols, emerging methods could provide deeper insights into their structure and function.

Advanced Raman Techniques: Techniques like Surface-Enhanced Raman Scattering (SERS) and Tip-Enhanced Raman Scattering (TERS) can provide significantly enhanced signals, allowing for the analysis of minute quantities of material and even single molecules. theanalyticalscientist.com

Hyphenated Techniques: The coupling of separation techniques like liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (LC-MS, GC-MS) provides a powerful tool for the analysis of complex mixtures containing aminobenzenediol derivatives. These hyphenated methods are becoming increasingly important in pharmaceutical analysis and metabolomics. Photoacoustic spectroscopy is also emerging as a promising biomedical tool. researchgate.netconsensus.app

Computational Chemistry and Theoretical Studies of 2 Aminobenzene 1,4 Diol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for investigating the molecular geometry and electronic properties of molecules like 2-Aminobenzene-1,4-diol. researchgate.netresearchgate.net DFT methods, such as B3LYP, are frequently paired with basis sets like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. These calculations can precisely predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. semanticscholar.org

The optimized geometry of this compound reveals the influence of the amino (-NH2) and hydroxyl (-OH) substituents on the benzene (B151609) ring. These groups can induce slight distortions from a perfectly planar benzene ring and affect the bond lengths within the ring due to their electron-donating nature. Theoretical calculations provide a means to quantify these structural parameters. semanticscholar.org Furthermore, DFT is instrumental in determining the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of the molecule. researchgate.net

Table 1: Representative Calculated Structural Parameters for Aromatic Compounds using DFT

| Parameter | Aniline (B41778) | Hydroquinone (B1673460) |

| C-N Bond Length (Å) | 1.403 | - |

| C-O Bond Length (Å) | - | 1.378 |

| C-C Bond Length (Å) | 1.390 - 1.398 | 1.385 - 1.400 |

| C-N-H Bond Angle (°) | 113.1 | - |

| C-O-H Bond Angle (°) | - | 109.5 |

Note: This table presents representative DFT-calculated values for aniline and hydroquinone to illustrate the typical structural parameters that would be determined for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Charge Transfer)

Frontier Molecular Orbital (FMO) analysis is a critical tool for understanding the chemical reactivity and electronic transitions of this compound. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

For this compound, the presence of both amino and hydroxyl groups, which are strong electron-donating groups, is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity. acs.org Computational studies can precisely calculate these orbital energies and visualize their spatial distribution. This analysis can also elucidate intramolecular charge transfer (ICT) processes, where electron density moves from the electron-donating groups to the aromatic ring upon electronic excitation. acs.org

Table 2: Representative HOMO-LUMO Energy Gaps for Related Aromatic Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -6.75 | -1.15 | 5.60 |

| Phenol (B47542) | -5.91 | -0.87 | 5.04 |

| Aniline | -5.42 | -0.65 | 4.77 |

Note: This table provides representative HOMO-LUMO gap values to illustrate the expected trend for this compound, which would likely have a smaller gap than both phenol and aniline due to the presence of multiple electron-donating groups.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule. uba.ar It translates the complex wave function of a molecule into a more intuitive chemical language of localized bonds, lone pairs, and atomic orbitals. uba.ar For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the benzene ring. This delocalization, known as hyperconjugation, contributes to the stability of the molecule and influences its reactivity. semanticscholar.org

NBO analysis is particularly useful for studying both intramolecular and intermolecular hydrogen bonding. researchgate.net In this compound, intramolecular hydrogen bonds can form between the amino and hydroxyl groups. NBO calculations can determine the strength of these interactions by analyzing the donor-acceptor interactions between the lone pair of the hydrogen bond acceptor (e.g., the oxygen or nitrogen atom) and the antibonding orbital of the hydrogen bond donor (the O-H or N-H bond). semanticscholar.org

Prediction of Reaction Pathways and Mechanisms

Computational chemistry offers powerful tools for predicting the most likely pathways and mechanisms of chemical reactions involving this compound. acs.org By calculating the potential energy surface (PES) for a given reaction, researchers can identify transition states, intermediates, and products. The energy barriers associated with different pathways can be determined, allowing for the prediction of the most favorable reaction route. acs.org

For instance, the oxidation of this compound to the corresponding quinone-imine is a reaction of significant interest. Computational studies can model this process, elucidating the step-by-step mechanism, which may involve electron transfer and proton transfer steps. DFT calculations can be used to optimize the geometries of reactants, transition states, and products, and to calculate the activation energies for each step of the proposed mechanism.

Simulations of Environmental Degradation Mechanisms

Understanding the environmental fate of this compound is crucial, and computational simulations can provide valuable insights into its degradation mechanisms. mdpi.com Bioremediation processes often involve the enzymatic degradation of aromatic compounds by microorganisms. mdpi.com Computational methods, such as quantum mechanics/molecular mechanics (QM/MM), can be used to model the interactions of this compound with the active sites of enzymes responsible for its degradation.

These simulations can help to identify the specific enzymes capable of breaking down the molecule and to elucidate the catalytic mechanism of this process. For example, the initial steps of degradation often involve hydroxylation or ring cleavage reactions. researchgate.net Computational modeling can predict the most likely sites of enzymatic attack on the this compound molecule and the subsequent reaction pathways leading to its mineralization.

Computational Approaches for Resolving Spectroscopic Discrepancies

Experimental spectroscopic data, such as NMR or IR spectra, can sometimes be complex or ambiguous. Computational methods provide a powerful means to interpret and resolve these discrepancies. By calculating the theoretical spectra of this compound, researchers can compare them with experimental data to confirm the molecular structure and assign spectral features.

For example, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis) of the molecule, helping to assign the observed absorption bands to specific electronic transitions. acs.org Similarly, DFT calculations can predict the vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. researchgate.net If experimental data is inconsistent, computational modeling of different possible isomers or conformers can help to identify the structure that best matches the experimental results.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules. acs.org For a flexible molecule like this compound, which has rotatable hydroxyl and amino groups, MD simulations can explore its conformational landscape. acs.org By simulating the motion of the atoms over time, researchers can identify the most stable conformers and the energy barriers between them.

MD simulations can be performed in various environments, such as in a vacuum or in a solvent, to understand how the surrounding medium affects the conformational preferences of the molecule. This information is crucial for understanding its biological activity, as the conformation of a molecule often dictates how it interacts with biological targets like enzymes and receptors. acs.org

Biological Interactions and Mechanisms of Action of 2 Aminobenzene 1,4 Diol

Enzyme Interaction Studies

The interaction of 2-Aminobenzene-1,4-diol with various enzyme systems is a critical aspect of its biological activity. Research has focused on its inhibitory effects on pro-inflammatory enzymes and its role as a substrate for oxidative enzymes.

Cyclooxygenase-2 (COX-2) Inhibition and Anti-inflammatory Mechanisms

Derivatives of aminobenzene-diol have been identified as potential anti-inflammatory agents through their interaction with Cyclooxygenase-2 (COX-2). COX-2 is an inducible enzyme that plays a crucial role in mediating inflammation by synthesizing prostaglandins (B1171923). nih.govsemanticscholar.org The inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs, as it can reduce the production of inflammatory mediators. nih.govnih.gov Studies on aminobenzene-diol derivatives have demonstrated their ability to inhibit COX-2 activity, leading to a reduction in inflammatory mediators. This inhibitory action forms the basis of their anti-inflammatory potential. The mechanism often involves blocking the enzyme's active site, thereby preventing the conversion of arachidonic acid into prostaglandins that promote inflammation, pain, and fever. nih.govyoutube.com The selective inhibition of COX-2 over its constitutive isoform, COX-1, is a desirable trait for anti-inflammatory agents as it can minimize certain side effects. nih.gov

Table 1: Investigated Anti-inflammatory Activity of Aminobenzene-diol Derivatives

| Biological Activity | Target Enzyme | Observed Effect | Potential Application |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Inhibition of enzyme activity, leading to a reduction of inflammatory mediators. | Development of anti-inflammatory drugs. |

Interaction with Peroxidase and Polyphenol Oxidase Enzymes

This compound and its related compounds serve as substrates for peroxidase (POD) and polyphenol oxidase (PPO) enzymes. These enzymes are involved in browning reactions in plants and other oxidative processes. nih.govnih.gov The interaction involves the oxidation of the aminobenzene-diol, a reaction that can be monitored to study the kinetics and activity of these enzymes. PPO catalyzes the conversion of phenolic compounds into quinones in the presence of oxygen, which then polymerize to form brown pigments. nih.govresearchgate.net Peroxidases also catalyze oxidation reactions, utilizing hydrogen peroxide. The suitability of this compound as a substrate is attributed to the presence of electron-donating amino (-NH2) and hydroxyl (-OH) groups, which make it readily oxidizable. The optimal conditions for the activity of these enzymes, such as pH and temperature, have been studied, with PODs often showing peak activity at higher temperatures than PPOs. nih.govscielo.br

Cellular Effects and Anti-proliferative Activity in Neoplastic Cells

The impact of this compound and its derivatives on cancer cells has been a subject of investigation. Studies suggest potential anti-proliferative effects through mechanisms such as the induction of apoptosis. For instance, derivatives like 2-amino-1,4-naphthoquinone have been shown to induce programmed cell death in cancer cells. The cytotoxic activity of related compounds has been observed in various cancer cell lines. nih.govnih.gov

One proposed mechanism for the anti-cancer activity of related aminophenol compounds involves the induction of apoptosis by perturbing the intracellular homeostasis of cancer cells. nih.govnih.gov For example, certain phenoxazine (B87303) compounds, which share structural similarities, can cause a rapid and significant decrease in the intracellular pH (pHi) of cancer cells. nih.gov This acidification is thought to disrupt metabolic pathways, such as the glycolytic pathway, ultimately leading to cell death. nih.gov While further research is needed to fully elucidate the anti-proliferative activity of this compound itself, the activity of its derivatives suggests it is a promising area for oncological research.

Table 2: Cellular Effects of Aminophenol Derivatives on Neoplastic Cells

| Compound Class | Cancer Cell Lines | Observed Cellular Effect | Potential Mechanism |

| 2-amino-1,4-naphthoquinone derivatives | General cancer cells | Induction of apoptosis. | Not specified |

| Phenoxazine compounds | Ten different cancer cell lines | Rapid, dose-dependent decrease of intracellular pH (pHi), leading to apoptosis. nih.gov | Perturbation of intracellular homeostasis and metabolic pathways. nih.gov |

| Indole-aryl-amide derivatives | HT29, HeLa, MCF7, PC3, J6 | Reduction in cell growth, upregulation of p21 and Bax proteins. mdpi.com | Cell cycle arrest and induction of apoptosis. mdpi.com |

Role as a Biochemical Reagent in Enzymatic Assays

Due to its chemical properties, this compound is utilized as a biochemical reagent in various laboratory settings, particularly in enzymatic assays. It functions as a substrate for enzymes like peroxidases and polyphenol oxidases, enabling researchers to study enzyme kinetics and measure enzyme activity. The oxidation of this compound leads to the formation of colored quinone derivatives. This color change is advantageous for spectrophotometric measurements, providing a visual and quantifiable method to track the progress of an enzymatic reaction. This application is a fundamental tool in biochemistry for characterizing enzyme function.

Ligand-Mediated Biological Pathways and Metal Chelation

The molecular structure of this compound, which features both amino and hydroxyl functional groups, enables it to act as a polydentate ligand. This means it can bind to metal ions through multiple donor sites—the nitrogen of the amino group and the oxygens of the hydroxyl groups. This ability to form stable complexes with metal ions is known as chelation. mdpi.com It has been noted to coordinate with transition metals such as iron (Fe³⁺).

Metal chelation can be a vital component of a compound's biological activity. By binding to metal ions, chelating agents can influence various biological pathways. nih.gov The formation of these metal complexes can affect enzyme function, signal transduction, and other cellular processes where metal ions act as cofactors or signaling molecules. The development of chelators is a significant area in medicinal chemistry, with applications in creating diagnostic and therapeutic agents. nih.gov

Pharmacological Relevance and Potential Therapeutic Applications

The diverse biological activities of this compound and its derivatives indicate their pharmacological relevance and suggest several potential therapeutic applications. Its demonstrated role in the inhibition of the COX-2 enzyme points towards its potential use in the development of new anti-inflammatory drugs. nih.gov

Furthermore, the anti-proliferative effects observed in derivatives against various cancer cell lines highlight a potential application in oncology. nih.govnih.gov The ability of related compounds to induce apoptosis in neoplastic cells suggests that this class of molecules could be explored for new cancer therapies. nih.gov The compound's capacity for metal chelation also opens up possibilities for therapeutic strategies that involve modulating metal ion concentrations in biological systems.

Table 3: Summary of Potential Therapeutic Applications

| Potential Application | Underlying Biological Activity |

| Anti-inflammatory therapy | Inhibition of Cyclooxygenase-2 (COX-2) enzyme. |

| Cancer therapy | Anti-proliferative and pro-apoptotic effects on neoplastic cells. nih.gov |

| Biochemical research | Use as a reagent in enzymatic assays. |

| Modulation of metabolic pathways | Metal chelation and ligand-mediated interactions. |

Molecular Docking and Binding Energy Studies

Extensive literature searches did not yield specific molecular docking or binding energy studies focused solely on the compound this compound. Research in this area tends to focus on more complex derivatives or analogs. nih.govmdpi.comnih.gov Therefore, this section will outline the principles and methodologies of molecular docking and binding energy studies as they would apply to a compound like this compound, providing a framework for future in silico research.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.gov This method is crucial in drug discovery and molecular biology for understanding and predicting the interaction between a small molecule, such as this compound, and a biological target.

The primary goal of molecular docking is to simulate the binding process at a molecular level and to estimate the strength of the association, commonly referred to as the binding affinity. A higher binding affinity suggests a more stable and potentially more effective interaction. The process involves predicting both the pose (the conformation and orientation) of the ligand within the binding site and its binding affinity.

Binding energy calculations are integral to molecular docking. These calculations estimate the free energy change upon the formation of the ligand-receptor complex. A more negative binding energy value typically indicates a stronger and more favorable interaction. These energies are calculated using scoring functions that take into account various forces, including:

Electrostatic interactions: Attractions or repulsions between charged or polar groups.

Van der Waals forces: Weak, short-range electrostatic attractions between uncharged molecules.

Hydrogen bonds: A specific type of electrostatic interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen.

Hydrophobic interactions: The tendency of nonpolar groups to cluster together in an aqueous environment.

For a hypothetical docking study of this compound, researchers would first identify a target protein of interest. The 3D structure of this protein would be obtained from a database like the Protein Data Bank (PDB). Using specialized software, the this compound molecule would be virtually "docked" into the active site of the protein. The software would then calculate the most likely binding poses and their corresponding binding energies.

The results of such a study would typically be presented in data tables, detailing the binding energy (often in kcal/mol) and the specific amino acid residues within the protein's active site that interact with the ligand. These interactions, such as hydrogen bonds or pi-pi stacking, are critical for stabilizing the complex.

While no specific data exists for this compound, studies on similar phenolic or aminophenol derivatives often reveal interactions with key residues in enzyme active sites, such as tyrosine kinases or cyclooxygenases. nih.gov For instance, the hydroxyl and amino groups of this compound would be prime candidates for forming hydrogen bonds with polar amino acid residues.

Applications and Material Science Research of 2 Aminobenzene 1,4 Diol

Role as a Building Block in Organic Synthesis

2-Aminobenzene-1,4-diol and its hydrochloride salt are crucial reagents in organic synthesis, primarily utilized as an intermediate in the production of various organic molecules. researchgate.net The presence of reactive amino (-NH2) and hydroxyl (-OH) groups on the aromatic ring makes it a valuable precursor for creating a diverse array of chemical structures through reactions such as oxidation and substitution.

Synthesis of Dyes and Pigments

The synthesis of dyes and pigments represents a significant industrial application of this compound. It serves as a key intermediate, particularly in the production of azo dyes. The general method for creating these dyes involves a two-step process:

Diazotization: The aromatic amine, in this case, this compound, is treated with nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt. pbworks.comunb.ca This reaction is carried out at low temperatures to ensure the stability of the diazonium salt intermediate. unb.ca

Azo Coupling: The resulting diazonium salt, which is an electrophilic species, is then reacted with a coupling agent, which is an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative. pbworks.com This coupling reaction forms the characteristic azo group (-N=N-), which is a chromophore that imparts color to the resulting dye molecule. pbworks.com

The specific color of the azo dye can be fine-tuned by the choice of the coupling agent, allowing for the production of a wide spectrum of colors including shades of yellow, red, orange, and brown. pbworks.com While the general principle is well-established, specific examples of commercial dyes synthesized directly from this compound are not extensively detailed in readily available literature.

Precursor for Heterocyclic Compounds (e.g., Oxazoles, Thiadiazoles)

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of great interest in medicinal chemistry and material science. This compound, with its multiple reactive sites, is a potential precursor for synthesizing various heterocyclic structures.

A patented method describes the use of 2-amino hydroquinone (B1673460) as a starting material for the synthesis of hydroxy benzomorpholine, a type of heterocyclic compound.

While direct and specific examples of the synthesis of oxazoles and thiadiazoles from this compound are not prominently documented, the general synthetic routes for these heterocycles suggest plausible pathways.

Oxazoles: The synthesis of oxazoles often involves the reaction of a carboxylic acid or its derivative with a molecule containing an amino and a hydroxyl group in a specific arrangement. nih.govresearchgate.net A potential, though not explicitly documented, route could involve the reaction of this compound with a suitable carboxylic acid under dehydrating conditions to form an oxazole (B20620) ring.

Thiadiazoles: The synthesis of 2-amino-1,3,4-thiadiazoles can be achieved through the reaction of carboxylic acid hydrazides with isothiocyanates, followed by cyclodehydration. rsc.org Another approach involves the copper(I)-catalyzed tandem reaction of a 2-haloaniline with an isothiocyanate to form a 2-aminobenzothiazole. nih.gov A hypothetical pathway for synthesizing a thiadiazole derivative from this compound could involve its reaction with an isothiocyanate to form a thiourea (B124793) intermediate, which could then undergo oxidative cyclization to form the thiadiazole ring.

Applications in Polymer Science and Engineering

The bifunctional nature of this compound, possessing both nucleophilic amino and hydroxyl groups, makes it a candidate monomer for the synthesis of various polymers.

Development of Polymer-Supported Catalysts

The immobilization of homogeneous catalysts onto solid supports, such as polymers, is a significant area of research aimed at improving catalyst recovery and reusability. mdpi.comnih.gov This is often achieved by anchoring the catalyst to a functionalized polymer. mdpi.com While there is extensive research on polymer-supported catalysts, specific instances of using this compound to functionalize polymers for this purpose are not well-documented in the available literature. In principle, the amino or hydroxyl groups of this compound could be used to attach it to a polymer backbone, and the remaining functional groups could then serve as coordination sites for catalytically active metal ions.

Copolymers and Polymeric Materials

Copolymers are polymers derived from two or more different types of monomers. The incorporation of different monomers allows for the tailoring of polymer properties.

Polyamides: These polymers are formed through the condensation reaction between a diamine and a dicarboxylic acid or a diacyl chloride. savemyexams.comhilarispublisher.com Given that this compound contains an amino group, it could potentially be used as a co-monomer with a diamine in the synthesis of polyamides, where the hydroxyl groups would remain as pendant groups, imparting specific properties such as increased hydrophilicity or sites for further modification.

Polyurethanes: Polyurethanes are synthesized from the reaction of diols or polyols with diisocyanates. google.comsabanciuniv.edu The two hydroxyl groups of this compound make it a suitable candidate as a diol monomer or a chain extender in polyurethane synthesis. researchgate.net The presence of the amino group could also influence the reaction and the final properties of the polymer.

Polyesters: Polyesters are formed from the reaction of diols with dicarboxylic acids. savemyexams.com Similar to its potential role in polyurethane synthesis, this compound could act as the diol component in polyesterification reactions.

While theoretically plausible, specific examples of copolymers or other polymeric materials synthesized directly using this compound as a monomer are not extensively reported.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The amino and diol groups of this compound hydrochloride make it a suitable polydentate ligand for the synthesis of MOFs. For instance, it can coordinate with metal ions like Fe³⁺ to form analogs of the MIL-88 family of MOFs.

A closely related and more extensively studied derivative is 2-aminobenzene-1,4-dicarboxylic acid (H2N-BDC). This molecule serves as a common organic linker in the synthesis of several well-known MOFs, including:

UiO-66-NH2: A zirconium-based MOF where 2-aminobenzene-1,4-dicarboxylic acid acts as the organic linker. google.com

MIL-88B(Fe)-NH2: An iron-based MOF that also utilizes the amine-functionalized dicarboxylic acid linker. nih.govresearchgate.net The presence of the amino group in these MOFs is particularly significant as it provides a site for post-synthetic modification, allowing for the introduction of new functionalities and the tuning of the MOF's properties for specific applications such as gas separation, catalysis, and water treatment. researchgate.net

The ability of this compound and its derivatives to form coordination polymers with various metal ions highlights its importance in the design and synthesis of advanced functional materials. mdpi.comnih.gov

2-Aminobenzene-1,4-dicarboxylic Acid as a Linker

2-Aminobenzene-1,4-dicarboxylic acid (H2BDC-NH2 or ABDC), a derivative of this compound, serves as a crucial organic linker in the synthesis of Metal-Organic Frameworks (MOFs). ekb.egresearchgate.net MOFs are porous, crystalline materials constructed from metal ions or clusters connected by organic ligands. The incorporation of ABDC as a linker allows for the creation of MOFs with tailored properties and functionalities. ekb.eg

This linker reacts with a wide array of metals to form diverse MOF structures. ekb.eg These include 3d-transition metals like Zinc (Zn), Cobalt (Co), and Iron (Fe); 4d-transition metals such as Cadmium (Cd) and Yttrium (Y); alkaline earth metals like Calcium (Ca); p-block metals including Aluminum (Al); and various lanthanides. ekb.eg

Research has demonstrated the use of ABDC in the fabrication of specific MOF families:

UiO-66 Topology: A series of amine-functionalized mixed-linker MOFs with the UiO-66 structure have been synthesized using both benzene-1,4-dicarboxylic acid (BDC) and ABDC. nih.gov In these structures, zirconium is a common metal component, forming MOFs like UiO-66-NH2. google.comctu.edu.vn The inclusion of the amino group from ABDC provides a site for further functionalization.

Lanthanum-Based MOFs: Lanthanum (La) has been used to create MOFs with ABDC linkers (La@ABDC) for applications such as water defluoridation. acs.org These materials have shown high defluoridation capacities. acs.org

Mixed-Linker MOFs (MIXMOFs): In some architectures, ABDC is used in combination with other linkers, like in MOF-5, to create MIXMOFs. researchgate.net This strategy allows for the tuning of properties such as the number of active sites and thermal stability. researchgate.net

The presence of the amino group on the linker has been shown to influence the synthesis process and the final properties of the MOF. For instance, amine functionalization can accelerate the formation of crystalline MOFs. acs.org

| MOF Series | Metal Component(s) | Linker(s) | Key Finding/Application |

| UiO-66-NH2 | Zirconium (Zr) | 2-aminobenzene-1,4-dicarboxylic acid (ABDC) | Provides a platform for post-synthetic modification due to the amino group. nih.govgoogle.comctu.edu.vn |

| La@ABDC | Lanthanum (La) | 2-aminobenzene-1,4-dicarboxylic acid (ABDC) | Utilized for the effective removal of fluoride (B91410) from water. acs.org |

| MIXMOFs | Zinc (Zn) | Benzene-1,4-dicarboxylic acid (BDC) and ABDC | Allows for the tuning of active sites and thermal stability. researchgate.net |

Post-Synthetic Modification of MOFs

The amino group present in linkers such as 2-aminobenzene-1,4-dicarboxylic acid is a key target for post-synthetic modification (PSM). ekb.egresearchgate.net PSM is a strategy used to introduce new functional groups and properties into an already-synthesized MOF, which may not be achievable through direct synthesis. researchgate.netrsc.org

MOFs synthesized with ABDC, such as IRMOF-3 (Zn4O(bdc-NH2)3) and MIL-101-NH2, are frequently used as parent materials for PSM. ekb.egbath.ac.uk The reactivity of the primary amine on the linker allows for a variety of chemical transformations. ekb.eg

One common PSM technique involves the reaction of the primary amine with aldehydes, followed by reduction, to form secondary amines. bath.ac.uk This tandem process has been successfully applied to MOFs like IRMOF-3 and MIL-101(Cr)-NH2. bath.ac.uk The extent of this conversion can be influenced by the steric bulk of the aldehyde used, with larger aldehydes leading to lower conversion rates. bath.ac.uk This selectivity can be exploited to create MOFs with multiple different functional groups. bath.ac.uk

Other PSM strategies include:

Peptide Coupling: Peptide coupling reagents have been used to attach carboxylic acids, such as Boc-Gly-OH, acetylsalicylic acid, and chlorambucil, to the amino groups in MOFs under mild conditions. rsc.org This method has shown high preservation of the MOF's surface area and porosity. rsc.org

Mannich Reaction: The Mannich reaction has been employed on MOFs like UiO-66-NH2 to create new C-N bonds, enhancing properties like CO2 adsorption selectivity. researchgate.net

However, PSM can sometimes lead to a partial loss of crystallinity and a decrease in the Brunauer–Emmett–Teller (BET) surface area of the MOF. bath.ac.uk

| Parent MOF | PSM Reagent(s) | Resulting Functional Group/Modification | Impact on MOF Properties |

| IRMOF-3, MIL-101(Cr)-NH2 | Aldehydes, NaCNBH3 | Secondary Amines | Introduction of new functional substituents (alkene, sulfide, etc.). bath.ac.uk |

| Amino-tagged MOFs | Peptide Coupling Reagents (e.g., PyBroP®), Carboxylic Acids | Amides | High functionalization yield with retention of porosity. rsc.org |

| UiO-66-NH2 | Paraformaldehyde, Pyrazole/Imidazole | C-N Bond Formation | Enhanced selectivity for CO2 adsorption. researchgate.net |

Redox-Active Systems and Electron Carriers

This compound, as an aminohydroquinone, is part of a class of organic molecules known for their redox activity. nih.govnih.gov Hydroquinones and their corresponding oxidized forms, quinones, are crucial electron carriers in various chemical and biological processes. nih.gov The fundamental redox transformation involves the two-electron, two-proton oxidation of the hydroquinone to the quinone.

The presence of the amino group on the benzene (B151609) ring influences the redox properties of the hydroquinone system. researchgate.net These compounds can be oxidized to form quinones or iminoquinones. nih.govresearchgate.net The redox potential of these systems can be tuned, making them suitable for a range of applications.

Research into related aminohydroquinone derivatives has highlighted their potential in energy storage. For example, coupling amino hydroquinone dimethylether with reduced graphene oxide (rGO) has been shown to significantly boost the capacitance of the material, making it a high-performance supercapacitor. rsc.orgrsc.org This enhancement is attributed to the redox activity of the aminohydroquinone moiety. rsc.orgrsc.org Polymers containing hydroquinone units are also recognized as a significant class of redox polymers. societechimiquedefrance.fr

Photoinduced Reactions and Functional Materials

This compound can participate in photoinduced reactions, where the absorption of light triggers chemical transformations. tandfonline.com Such reactions are fundamental to the development of various functional materials. The photodegradation of certain azo dyes has been shown to produce this compound as an intermediate, indicating its involvement in photochemical pathways. tandfonline.com

Photo-oxidation processes are typically initiated when a sensitizer (B1316253) molecule absorbs light, moving to an excited state. nih.govnih.gov This excited sensitizer can then transfer an electron (Type I reaction) or energy (Type II reaction) to another molecule, leading to the formation of reactive species like radicals or singlet oxygen. nih.govnih.gov These reactive species then drive subsequent chemical modifications.

The principles of photochemistry are being applied to harness mechanical forces to enhance or control chemical reactions, a field known as photomechanochemistry. beilstein-journals.org While not specific to this compound, these advanced concepts illustrate the potential for using light to precisely control chemical synthesis and material functionalization. beilstein-journals.org

Environmental Fate, Ecotoxicology, and Remediation Studies of 2 Aminobenzene 1,4 Diol

Environmental Occurrence and Degradation Pathways

2-Aminobenzene-1,4-diol is not typically released directly into the environment in large quantities but can be formed as an intermediate from the breakdown of other widely used chemicals. Its environmental presence is therefore closely linked to the degradation of parent pollutants.

Advanced Oxidation Processes (AOPs) are widely used for the treatment of wastewater containing pharmaceutical compounds like acetaminophen (B1664979). These processes generate highly reactive hydroxyl radicals that break down complex organic molecules. While AOPs are effective, they can lead to the formation of various transformation products. Studies on acetaminophen degradation have identified several aromatic by-products, including hydroxylated and aminated compounds. researchgate.netgoogle.com For instance, the formation of isomers such as 4-aminobenzene-1,2-diol (B127442) has been documented as a harmful byproduct in such processes. google.comresearchgate.netresearchgate.net However, the direct formation of this compound as a specific byproduct of acetaminophen degradation is not explicitly detailed in the reviewed scientific literature, which more commonly identifies other isomers.

Photochemical degradation, involving light-induced reactions, is a significant pathway for the transformation of organic pollutants in aquatic environments. This compound has been identified as a transient intermediate in the photocatalytic degradation of several industrial dyes and other aromatic compounds.

From Dyes: During the UV/ZnO-mediated photodegradation of Acid Black 1, analytical methods like GC-MS have confirmed the formation of this compound among other intermediates. researchgate.netgoogle.com It has also been detected during the degradation of Acid Violet 7 using a hetero-Fenton catalyst under sunlight.

From Other Aminophenols: The degradation of 3-aminophenol (B1664112) through photocatalysis using Titanium Dioxide (TiO₂) can produce this compound. This reaction occurs via the attack of hydroxyl radicals on the parent molecule, leading to hydroxylation of the benzene (B151609) ring. researchgate.net

These findings indicate that the presence of this compound in the environment can be a marker for the ongoing photochemical breakdown of more complex parent pollutants.

The biodegradation of aromatic amines is a key process carried out by various microorganisms in soil and water. The general mechanisms for the breakdown of such compounds involve initial enzymatic attacks that modify the molecule for further degradation. For this compound, likely pathways include:

Oxidation: The amino and hydroxyl groups on the benzene ring make it susceptible to oxidative reactions. researchgate.net Aerobic bacteria can utilize dioxygenase enzymes to hydroxylate the aromatic ring, leading to ring cleavage. The compound can be oxidized to form corresponding quinones, which are reactive intermediates. researchgate.net

Deamination: Another potential pathway is the removal of the amino group (deamination), which can occur either before or after the aromatic ring is cleaved.

Reduction: In anoxic environments, reductive processes may occur. The formation of this compound can itself be achieved through the chemical reduction of 2-nitrobenzene-1,4-diol (B94080), indicating that reduction of related nitroaromatic pollutants could be a potential formation pathway in certain environments.

Ecotoxicological Assessment in Aquatic and Terrestrial Systems

Understanding the toxicity of a chemical is essential for assessing its risk to environmental health. This involves evaluating its effects on a range of organisms, from microorganisms to more complex aquatic life.

The acute toxicity of a chemical to aquatic life is often measured by the median lethal concentration (LC₅₀), the concentration at which 50% of the test organisms die within a specified time frame (commonly 96 hours for fish).

Based on the reviewed scientific literature, specific LC₅₀ data for this compound are not available. While toxicity data exists for related isomers, such as 4-aminobenzene-1,2-diol (96h LC₅₀ of 43.18 mg/L), this information cannot be directly extrapolated. researchgate.net Therefore, a definitive quantitative assessment of its acute toxicity to fish and other aquatic macroorganisms cannot be made without dedicated experimental studies.

Microorganisms form the base of many ecosystems and play crucial roles in nutrient cycling. The impact of chemical compounds on bacteria, algae, fungi, and yeasts is a key component of ecotoxicological assessment.

While specific toxicity data for this compound against algae, fungi, and yeasts were not found in the reviewed literature, its antibacterial properties have been documented. A study reported the Minimum Inhibitory Concentration (MIC) of its hydrochloride form against several bacterial strains, indicating potent activity. researchgate.net

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.025 | researchgate.net |

| Escherichia coli | 0.0195 | researchgate.net |

| Bacillus subtilis | 0.0048 | researchgate.net |

This data demonstrates that this compound possesses significant bactericidal properties. researchgate.net Its potent effect on these common bacteria suggests it could disrupt microbial communities in environments where it may be present, although further research is needed to understand its full impact on the broader microbial ecosystem, including fungi, algae, and yeasts.

Environmental Persistence and Bioaccumulation Potential

The environmental persistence of this compound is not extensively documented in experimental literature. However, its chemical structure as an aromatic amine suggests that it may exhibit a degree of persistence. Aromatic amines, in general, can be resistant to degradation under certain environmental conditions researchgate.net. The presence of the amino group on the benzene ring can influence the molecule's susceptibility to microbial and abiotic degradation processes plos.org. Some studies on related compounds, such as 4-aminobenzene-1,2-diol hydrochloride, indicate that amino and halogenated derivatives tend to be more resistant to degradation, which can increase ecological risks.

Direct experimental data on the bioaccumulation potential of this compound is also limited. In the absence of such data, Quantitative Structure-Activity Relationship (QSAR) models are widely used to predict the bioaccumulation potential of organic chemicals nih.govumweltbundesamt.deresearchgate.net. These models often use the octanol-water partition coefficient (log K_ow_) as a key parameter to estimate a substance's tendency to accumulate in the fatty tissues of organisms umweltbundesamt.de. A higher log K_ow_ value generally indicates a greater potential for bioaccumulation. For this compound, the estimated XLogP3 value, a computational model for log K_ow_, is 0.8. This relatively low value suggests that the compound has a low potential for bioaccumulation in aquatic organisms.

Table 1: Predicted Physicochemical Properties and Bioaccumulation Potential of this compound

| Property | Predicted Value | Implication for Environmental Fate |

| Molecular Formula | C₆H₇NO₂ | - |

| Molecular Weight | 125.13 g/mol | - |

| log K_ow (XLogP3) | 0.8 | Low potential for bioaccumulation |

| Water Solubility | 20.1 g/L at 20 °C (for 3-Aminophenol) | High mobility in aqueous environments |

Note: Data for water solubility is for the isomer 3-Aminophenol and is provided as an estimate due to the lack of direct data for this compound. Isomers can have different properties.

Risk Assessment Methodologies for Environmental Release

A comprehensive environmental risk assessment for the release of this compound would involve a multi-faceted approach, integrating hazard, exposure, and risk characterization. Regulatory bodies like Health Canada and Environment and Climate Change Canada utilize frameworks such as the Ecological Risk Classification of Organic Substances (ERC) for groups of chemicals like aromatic amines canada.cacanada.ca. Such a framework would be appropriate for assessing the potential risks of this compound.

The key components of a risk assessment methodology would include:

Hazard Assessment: This involves evaluating the intrinsic hazardous properties of the substance. For this compound, this would include its potential for persistence, bioaccumulation, and toxicity to aquatic and terrestrial organisms. Given the limited experimental data, QSAR models and data from analogous compounds would be crucial in this step researchgate.net. The mode of toxic action would also be considered canada.ca.

Exposure Assessment: This step quantifies the potential concentrations of the substance in various environmental compartments (water, soil, air) following a release. It considers factors such as the quantity released, the receiving environment's characteristics, and the substance's fate and transport properties, like its water solubility and potential for degradation canada.ca.

Risk Characterization: This final step integrates the hazard and exposure assessments to determine the likelihood of adverse effects occurring in the environment. This is often expressed as a risk quotient (RQ), which compares the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC) researchgate.net. An RQ value greater than one suggests a potential for environmental risk, which may trigger the need for risk management measures.

For aromatic amines, risk assessment frameworks also consider their potential to form hazardous degradation or transformation products industrialchemicals.gov.au. Therefore, the assessment for this compound should also evaluate the potential risks posed by its environmental metabolites.

Strategies for Environmental Remediation and Detoxification

In the event of environmental contamination with this compound, several remediation and detoxification strategies, primarily developed for phenols and aromatic amines, could be employed. These strategies can be broadly categorized into biological and chemical methods.

Biological Remediation:

Bioremediation utilizes microorganisms to break down contaminants into less harmful substances. Several bacterial strains have been identified that can degrade aminophenols. For instance, Burkholderia species have been shown to degrade both 2-aminophenol (B121084) and 4-aminophenol (B1666318) plos.orgfrontiersin.org. The degradation pathway often involves initial hydroxylation and subsequent ring cleavage by dioxygenase enzymes, ultimately leading to mineralization into carbon dioxide, water, and inorganic ions plos.orgfrontiersin.org. The efficiency of bioremediation can be enhanced by optimizing environmental conditions such as pH, temperature, and nutrient availability researchgate.net.

Enzymatic treatment is another promising biological approach. Enzymes like peroxidases, laccases, and tyrosinases can effectively catalyze the oxidation of phenols and aromatic amines, leading to their polymerization and precipitation from wastewater researchgate.net. This method is advantageous due to the broad substrate specificity of these enzymes.

Chemical Remediation:

Advanced Oxidation Processes (AOPs) are highly effective in degrading recalcitrant organic pollutants like this compound ijaem.netmdpi.comresearchgate.net. AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of organic compounds. Common AOPs applicable to aminophenol degradation include:

Fenton's Reagent: This process uses a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals. It has been shown to be effective in degrading p-aminophenol, an isomer of this compound, with optimal conditions typically at an acidic pH bibliotekanauki.pl.

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals.

Photocatalysis: This method often employs semiconductor catalysts like titanium dioxide (TiO₂) and UV light to generate hydroxyl radicals.

Electrochemical Oxidation: This technique uses an electric current to generate oxidants or directly oxidize pollutants at the electrode surface. Studies on p-aminophenol have demonstrated high removal efficiencies using this method frontiersin.org.

The choice of remediation strategy would depend on the specific circumstances of the contamination, including the concentration of the pollutant, the nature of the contaminated medium (soil or water), and cost-effectiveness. In many cases, a combination of different treatment methods may be the most effective approach epa.govreviewboard.ca.

Table 2: Overview of Remediation Strategies for Aminophenols

| Strategy | Description | Key Advantages | Key Considerations |

| Bioremediation | Use of microorganisms to degrade the contaminant. | Cost-effective, environmentally friendly. | Can be slow, requires specific microbial populations and environmental conditions. |

| Enzymatic Treatment | Use of isolated enzymes (e.g., peroxidases, laccases) to oxidize and precipitate the contaminant. | High specificity, can operate under a wider range of conditions than whole cells. | Enzyme production can be costly, potential for enzyme inhibition. |

| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to chemically degrade the contaminant. | Rapid and effective for a wide range of compounds. | Can be energy-intensive, may produce by-products, often requires specific pH conditions. |

| Activated Carbon Adsorption | Physical removal of the contaminant from water by adsorption onto activated carbon. | High removal efficiency for a broad spectrum of organic compounds. | Does not destroy the contaminant, requires disposal or regeneration of the spent carbon. |